molecular formula C22H33NO2 B1171600 Bullatine A CAS No. 1354-84-3

Bullatine A

カタログ番号: B1171600
CAS番号: 1354-84-3
分子量: 343.5 g/mol
InChIキー: OVXLNQAYPUEDSI-RQRZGUFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブルアチンAは、キンポウゲ科に属する植物であるトリカブト属の根から単離された天然のジテルペンアルカロイドです。この化合物は、抗炎症作用、鎮痛作用、抗リウマチ作用など、重要な薬理学的特性で知られています。 中国医学では、慢性的な痛み、関節炎、外傷性の損傷の治療に伝統的に使用されてきました .

科学的研究の応用

Bullatine A has been extensively studied for its scientific research applications, including:

作用機序

ブルアチンAは、複数のメカニズムを通じてその効果を発揮します。

    抗炎症作用: ブルアチンAは、インターロイキン-1ベータ、インターロイキン-6、腫瘍壊死因子アルファ、誘導型一酸化窒素合成酵素、シクロオキシゲナーゼ-2などのプロ炎症性サイトカインや酵素の産生を阻害します。

    鎮痛作用: ブルアチンAは、脊髄ミクログリアにおけるダイノルフィンAの発現を刺激し、これはカッパオピオイド受容体と相互作用して抗侵害受容効果を生み出します。

Safety and Hazards

Bullatine A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

将来の方向性

While Bullatine A has shown promising results in pain management and anti-inflammatory responses, more research is needed to fully understand its mechanism of action and potential applications .

生化学分析

Biochemical Properties

Bullatine A plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the P2X7 receptor, where this compound acts as a potent antagonist . This interaction inhibits ATP-induced cell death and apoptosis, as well as P2X receptor-mediated inflammatory responses . Additionally, this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and reduce reactive oxygen species (ROS) generation . These interactions highlight the compound’s ability to modulate key biochemical pathways involved in inflammation and cell survival.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In microglial cells, this compound stimulates the expression of dynorphin A, which contributes to its anti-hypersensitivity effects in pain models . The compound also inhibits the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglia and macrophages . Furthermore, this compound reduces the translocation of NF-κB p65 and the phosphorylation of JNK, thereby attenuating systemic inflammatory responses . These cellular effects underscore this compound’s potential as an anti-inflammatory and analgesic agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key pathways. At the molecular level, this compound inhibits the activation of the NF-κB pathway by blocking the phosphorylation of IκB kinase, preventing the degradation of IκBα, and reducing the nuclear translocation of NF-κB p65 . Additionally, this compound inhibits the phosphorylation of JNK and reduces ROS generation, further contributing to its anti-inflammatory effects . The compound’s ability to modulate these pathways highlights its potential to regulate gene expression and cellular responses to inflammation and stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy in inhibiting inflammatory responses over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rat pain models, subcutaneous and intrathecal injections of this compound dose-dependently attenuated mechanical allodynia and thermal hyperalgesia . The half-effective doses ranged from 0.9 to 1.9 mg/kg for subcutaneous injection . At higher doses, this compound did not exhibit toxic or adverse effects, indicating a favorable safety profile . These findings suggest that this compound has a wide therapeutic window and can be administered at varying dosages to achieve desired effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and pain modulation. The compound interacts with enzymes such as iNOS and COX-2, inhibiting their expression and activity . Additionally, this compound modulates the NF-κB and JNK pathways, which are critical for the regulation of inflammatory responses and cellular stress . These interactions highlight the compound’s role in modulating metabolic flux and influencing metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to inhibit the translocation of NF-κB p65 to the nucleus suggests that it may influence its localization and accumulation within specific cellular compartments

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound has been shown to inhibit the nuclear translocation of NF-κB p65, indicating its presence in the cytoplasm and its ability to modulate nuclear signaling pathways . Additionally, this compound’s interactions with microglial cells suggest that it may localize to specific subcellular compartments involved in pain and inflammatory responses . Understanding the subcellular localization of this compound will provide insights into its mechanisms of action and potential therapeutic applications.

準備方法

合成経路と反応条件: ブルアチンAは、より単純な有機化合物から出発して、一連の化学反応によって合成することができます。 反応条件は、通常、目的の生成物の収率と純度を確保するために、特定の触媒、溶媒、および温度制御を必要とします .

工業的生産方法: ブルアチンAの工業的生産には、トリカブト属の根からの抽出と精製が含まれます。このプロセスには以下が含まれます。

3. 化学反応解析

反応の種類: ブルアチンAは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物は、多くの場合、薬理学的特性が修飾されたブルアチンAの誘導体です。 これらの誘導体は、その潜在的な治療用途について研究されています .

4. 科学研究への応用

ブルアチンAは、次のような科学研究への応用について広く研究されてきました。

化学反応の分析

Types of Reactions: Bullatine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often derivatives of this compound with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .

類似化合物との比較

ブルアチンAは、次のような他のジテルペンアルカロイドと比較されます。

ブルアチンAの独自性: ブルアチンAは、他のジテルペンアルカロイドと比較して、比較的低い毒性で、著しい抗炎症作用と鎮痛作用を提供するバランスの取れた薬理学的プロファイルにより、際立っています。 これは、治療用途にとって有望な候補となっています .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Bullatine A involves a series of chemical reactions to form the final compound. The key steps include the formation of the pyrrolidine ring, the introduction of the quinolone moiety, and the stereocontrolled reduction of the ketone group.", "Starting Materials": [ "4-hydroxy-2-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "ethylamine", "1,3-dibromo-5,5-dimethylhydantoin", "cyclohexylamine", "sodium borohydride", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 4-hydroxy-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate.", "Step 2: Treatment of ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate with ethyl chloroformate and ethylamine to form ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate ethyl carbamate.", "Step 3: Cyclization of ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate ethyl carbamate with 1,3-dibromo-5,5-dimethylhydantoin and cyclohexylamine to form (2R,3S,5R)-5-(2-bromoacetyl)-3-(cyclohexylamino)-1,2,3,4-tetrahydroquinoline-2,3-diol.", "Step 4: Stereoselective reduction of the ketone group in (2R,3S,5R)-5-(2-bromoacetyl)-3-(cyclohexylamino)-1,2,3,4-tetrahydroquinoline-2,3-diol with sodium borohydride in acetic acid to form Bullatine A." ] }

CAS番号

1354-84-3

分子式

C22H33NO2

分子量

343.5 g/mol

IUPAC名

(1S,5R,8R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol

InChI

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17?,18-,19-,20+,21?,22+/m1/s1

InChIキー

OVXLNQAYPUEDSI-RQRZGUFWSA-N

異性体SMILES

CCN1C[C@@]2(CCC[C@@]34[C@@H]2CC([C@H]31)C56C4[C@H](C(CC5)C(=C)[C@H]6O)O)C

SMILES

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C

正規SMILES

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C

同義語

BULLATINE A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bullatine A
Reactant of Route 2
Bullatine A
Reactant of Route 3
Bullatine A
Reactant of Route 4
Bullatine A
Reactant of Route 5
Bullatine A
Reactant of Route 6
Bullatine A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。